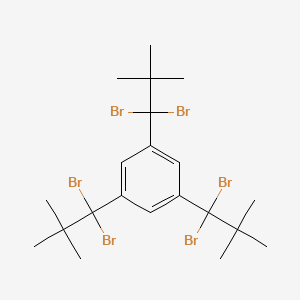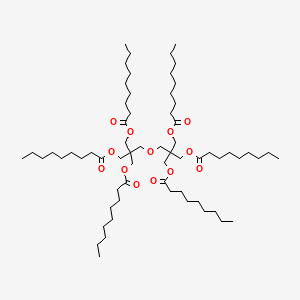![molecular formula C13H27BO3Si B14147298 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 118013-74-4](/img/structure/B14147298.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is often used in the formation of carbon-boron bonds, which are essential in the synthesis of many organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boron-oxygen bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: The formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Hydroboration: Typically carried out in the presence of a transition metal catalyst, such as palladium or platinum.
Borylation: Often performed using boronic acids or boron trihalides as reagents.
Coupling Reactions: Commonly use palladium or copper catalysts, along with ligands to stabilize the reaction intermediates.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various boron-containing organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Utilized in the synthesis of boron-containing compounds with potential therapeutic properties.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- involves the formation of boron-oxygen and boron-carbon bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles such as alkenes, alkynes, and alcohols. The formation of these bonds is facilitated by the presence of a base or a catalyst, which helps to stabilize the reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Boronic Acids: Widely used in coupling reactions and as intermediates in organic synthesis.
Boronic Esters: Employed in the synthesis of various organic molecules.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is unique due to its stability and reactivity. The presence of the trimethylsilyl group enhances its solubility and facilitates its use in various chemical reactions. Additionally, the compound’s ability to form stable boron-oxygen and boron-carbon bonds makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
118013-74-4 |
|---|---|
Molekularformel |
C13H27BO3Si |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
trimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C13H27BO3Si/c1-11(15-18(6,7)8)9-10-14-16-12(2,3)13(4,5)17-14/h9-11H,1-8H3/b10-9+ |
InChI-Schlüssel |
KNRVEXYEGXDHJR-MDZDMXLPSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
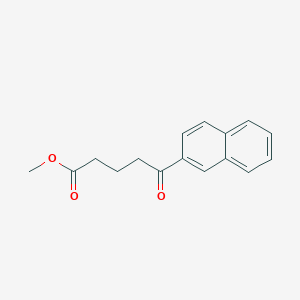
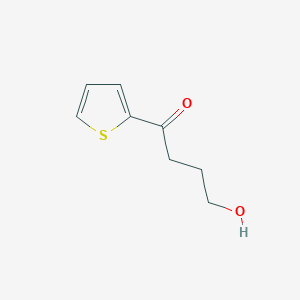
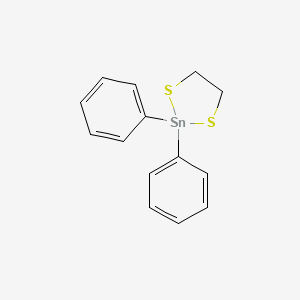
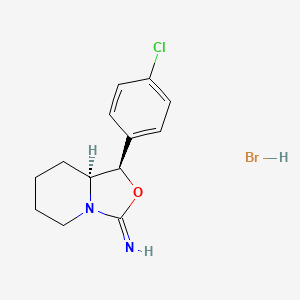
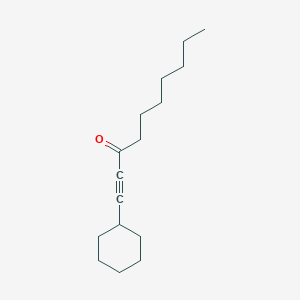
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
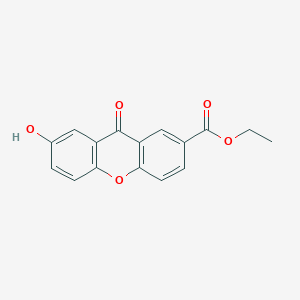
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
